molecular formula C12H14ClN3O B195779 R 29676 CAS No. 53786-28-0

R 29676

Cat. No.: B195779
CAS No.: 53786-28-0
M. Wt: 251.71 g/mol
InChI Key: DOAYWDKFDPSTSV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone follows IUPAC conventions for heterocyclic compounds. The official IUPAC name is 6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one, reflecting the substitution pattern on the benzimidazole ring system. Alternative systematic names include 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one, which emphasizes the saturated nature of the carbonyl-containing ring. The compound is registered under multiple chemical databases with consistent molecular formula C12H14ClN3O and molecular weight 251.71 g/mol.

The Chemical Abstracts Service (CAS) registry number 53786-28-0 provides unambiguous identification, while the compound is also catalogued under European Community number 258-771-6. Additional identifiers include the MDL number MFCD02093793 and the UNII designation 53TAT94YDS. The systematic naming reflects the presence of a chlorine substituent at the 5-position (or 6-position depending on numbering convention) of the benzimidazolinone core, with a piperidyl group attached at the nitrogen atom in position 1 of the benzimidazole ring.

Table 1: Chemical Identifiers and Registry Numbers

Identifier Type Value
CAS Number 53786-28-0
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
InChI Key DOAYWDKFDPSTSV-UHFFFAOYSA-N
MDL Number MFCD02093793
EC Number 258-771-6
UNII 53TAT94YDS

Molecular Geometry and Crystallographic Analysis

Crystallographic analysis reveals that the benzimidazolinone core of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone maintains a planar configuration with minimal deviation from planarity. The fused ring system exhibits characteristic benzimidazole geometry, with the imidazole ring adopting a nearly flat conformation. The chlorine substituent occupies a specific position that can exist in two isomeric forms, as demonstrated by crystal structure studies showing occupancy ratios of approximately 0.567:0.433 for the two positional isomers.

The piperidyl substituent adopts a chair conformation typical of six-membered saturated rings, with the nitrogen atom positioned for optimal interaction with the benzimidazole nitrogen. Co-crystal structures with mouse OGG1 have provided detailed insights into the binding conformation, revealing that the compound engages the active site through hydrogen bonding involving the urea moiety positioned between the backbone oxygen of glycine-42 and the side chain of lysine-249. The molecular geometry facilitates extensive hydrophobic interactions with multiple amino acid residues including serine-41, phenylalanine-144, asparagine-151, isoleucine-152, leucine-256, methionine-257, proline-266, histidine-270, glycine-312, asparagine-315, phenylalanine-319, and leucine-323.

Table 2: Crystallographic and Physical Properties

Property Value Reference
Melting Point 225-231°C
Appearance White to off-white powder/crystal
Density 1.323±0.06 g/cm³ (predicted)
pKa 11.12±0.30 (predicted)
Water Solubility 549 mg/L at 20°C
LogP -0.6 at 20°C
Vapor Pressure 0 Pa at 20°C

Tautomeric Forms and Electronic Resonance Structures

The benzimidazolinone core of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone can exist in tautomeric equilibrium, similar to the parent compound 2-benzimidazolinone, which is known to be a tautomer of 2-hydroxybenzimidazole. The lactam-lactim tautomerism involves the migration of a proton between the nitrogen atom and the oxygen atom of the carbonyl group, creating two distinct electronic configurations. The lactam form (2-oxo form) predominates under physiological conditions due to greater stability imparted by the aromatic benzene ring conjugation and hydrogen bonding capabilities.

The electronic structure of the compound features delocalized π-electron systems across the benzimidazole ring, with the carbonyl group participating in resonance stabilization. The chlorine substituent exerts both inductive and mesomeric effects, withdrawing electron density from the aromatic system through its electronegativity while potentially donating electron density through lone pair interactions. This electronic configuration influences the compound's reactivity and binding affinity to biological targets, particularly in hydrogen bonding interactions observed in protein co-crystal structures.

The piperidyl substituent introduces conformational flexibility while maintaining the nitrogen atom's basicity, which can be protonated under physiological pH conditions. The predicted pKa value of 11.12 suggests that the piperidine nitrogen remains largely unprotonated at physiological pH, preserving the compound's neutral character and membrane permeability properties.

Comparative Analysis with Benzimidazolinone Derivatives

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone belongs to a broader class of benzimidazolinone derivatives that exhibit diverse biological activities. Comparative analysis with the parent compound 2-benzimidazolinone reveals significant structural modifications that enhance pharmacological properties. The parent benzimidazolinone (molecular formula C7H6N2O) serves as a bicyclic urea prepared through carbonylation of 1,2-diaminobenzene. The introduction of the chlorine substituent and piperidyl group in 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone substantially increases molecular complexity and biological activity.

Comparison with related pharmaceutical compounds demonstrates the versatility of the benzimidazolinone scaffold. Domperidone, which contains 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone as an impurity, represents a successful therapeutic application of this chemical class as a dopamine antagonist for treating nausea and vomiting. The structural relationship involves extension of the piperidyl group with additional substituents that enhance selectivity and potency for dopamine receptors.

Table 3: Comparative Analysis of Benzimidazolinone Derivatives

Compound Molecular Formula Molecular Weight Key Structural Features Primary Application
2-Benzimidazolinone C7H6N2O 134.14 Basic bicyclic urea Chemical intermediate
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone C12H14ClN3O 251.71 Chloro and piperidyl substitution Pharmaceutical impurity, enzyme inhibitor
Domperidone C22H24ClN5O2 425.91 Extended piperidyl chain, benzimidazole moiety Antiemetic medication
1,3-Diallyl-5-chloro-1H-benzimidazol-2(3H)-one C13H13ClN2O 248.70 Diallyl substitution Research compound

The enzyme inhibition studies reveal that 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone demonstrates activity against OGG1, contrasting with the parent benzimidazolinone which shows minimal biological activity. The compound's binding mode involves positioning between key amino acid residues through hydrogen bonding and hydrophobic interactions, highlighting the importance of the piperidyl and chloro substituents for biological recognition. Crystal structure analysis of related compounds, such as TH8535 and TH9525, demonstrates structure-activity relationships where subtle modifications in substituents lead to significant changes in potency, with IC50 values ranging from 0.2 μM to 2.0 μM.

Properties

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAYWDKFDPSTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057764
Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
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Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-28-0
Record name 5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one
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Record name 5-Chloro-1-(4-piperidinyl)-2-benzimidazolinone
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Record name 5-Chloro-1-(4-piperidyl)-1H-benzimidazol-2(3H)-one
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Record name 5-chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one
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Record name 5-CHLORO-1-(4-PIPERIDINYL)-2-BENZIMIDAZOLINONE
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a copper(I)-catalyzed reduction of 2-nitroaniline, where dimethyl carbonate acts as both a carbonyl source and solvent. Hydrosilylation agents, such as polymethylhydrosiloxane (PMHS), facilitate nitro-group reduction to an amine, followed by cyclization to form the benzimidazolinone structure. Optimal conditions include:

  • Catalyst : CuI (5 mol%)

  • Temperature : 110–120°C

  • Reaction Time : 12–24 hours

This method achieves yields exceeding 70%, with minimal waste generation, aligning with green chemistry principles.

Chlorination and Piperidyl Substitution

Post-cyclization, chlorination at the 5-position is achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). Subsequent piperidyl substitution involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling, depending on the reactivity of the chlorinated intermediate. For example, coupling 5-chloro-2-benzimidazolinone with 4-aminopiperidine in the presence of a palladium catalyst yields the target compound.

Traditional Alkylation Approaches from Patent Literature

Patent US3161645A details alkylation strategies to synthesize 1-(4-piperidyl)-2-benzimidazolinone derivatives, including 5-chloro variants. These methods involve reacting preformed benzimidazolinone intermediates with γ-chloro ketones under basic conditions.

Intermediate Synthesis: 1-(4-Piperidyl)-2-benzimidazolinone

The patent outlines a multi-step synthesis for the piperidyl-benzimidazolinone intermediate:

  • Condensation : 1-Benzyl-3-carbethoxy-4-piperidone reacts with 1,2-phenylenediamine in xylene at reflux to form 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone.

  • Acylation/Alkylation : The intermediate is functionalized with acetyl or alkyl groups using acid anhydrides or alkyl halides, respectively.

Alkylation with γ-Chloro Ketones

The core alkylation step involves reacting 1-(4-piperidyl)-2-benzimidazolinone with γ-chloro-butyrophenone derivatives. For instance, Example III describes:

  • Reactants : γ-Chloro-4-fluoro-butyrophenone, 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone

  • Conditions : Sodium carbonate (base), potassium iodide (catalyst), 4-methyl-2-pentanone (solvent), reflux for 64 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from toluene yield the product.

Table 1: Variants of γ-Chloro Ketones and Corresponding Products

γ-Chloro Ketone SubstituentProduct YieldMelting Point (°C)Reference
4-Fluoro68%145–146.5
4-Methyl72%168–203.5
4-Bromo65%214–215

Alternative Functionalization Strategies

Acylated Intermediate Routes

Example XXXIV demonstrates the use of 1-(4-piperidyl)-3-acetyl-2-benzimidazolinone as a substrate. Reacting this intermediate with γ-chloro-4-fluorobutyrophenone under reflux conditions introduces the chloroarylpropyl side chain while retaining the acetyl group. This method highlights the tolerance of electron-withdrawing substituents during alkylation.

Solvent and Catalyst Optimization

The patent emphasizes the role of 4-methyl-2-pentanone as a high-boiling solvent (bp 117°C) to facilitate prolonged reflux (24–64 hours). Potassium iodide enhances reactivity by generating iodide ions, which participate in a halogen-exchange mechanism (Finkelstein-like reaction).

Critical Analysis of Methodologies

Green Chemistry vs. Traditional Synthesis

The copper-catalyzed method offers sustainability advantages, such as atom economy and reduced toxic byproducts. In contrast, patent routes rely on stoichiometric bases (e.g., Na₂CO₃) and hazardous solvents, necessitating costly purification.

Yield and Scalability

  • Hydrosilylation Method : Yields ~70%, scalable to gram-scale.

  • Patent Alkylation : Yields 65–72%, but multi-step sequences limit large-scale applicability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzoimidazole derivatives.

    Reduction: Reduced benzoimidazole derivatives.

    Substitution: Substituted benzoimidazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Pharmaceutical Applications

1. Neurological Disorders
This compound is a crucial intermediate in the synthesis of medications targeting neurological disorders. Its structural properties allow it to interact effectively with neurotransmitter systems, making it valuable in the development of drugs for conditions such as schizophrenia and depression .

2. Antimicrobial Research
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone has demonstrated potential as an antimicrobial agent. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new treatments for infections .

3. Cancer Therapy
Research indicates that derivatives of this compound can inhibit the BCL6 protein, which is implicated in tumorigenesis, particularly in diffuse large B-cell lymphoma. In vivo studies have shown that certain analogs can reduce BCL6 levels significantly, suggesting their potential as therapeutic agents in oncology .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions, which are critical for advancing drug design and therapeutic strategies. For example, it has been assessed for its inhibitory effects on phosphodiesterase and α-glucosidase enzymes, showing promising results that suggest its utility in metabolic disorders like diabetes .

Material Science

In material science, 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone is explored for its properties in creating novel materials. Its ability to enhance the stability and performance of polymers is being investigated, which could lead to advancements in various industrial applications .

Neuroscience Studies

The compound plays a role in neuroscience research by helping scientists understand the effects of neurotransmitter systems on mental health disorders. Its ability to modulate these systems provides insights into potential therapeutic approaches for treating psychiatric conditions .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
PharmaceuticalNeurological disordersKey intermediate for drugs targeting mental health issues
Antimicrobial ResearchTreatment development for bacterial infectionsEffective against multiple bacterial strains
Cancer TherapyInhibition of BCL6 proteinSignificant reduction in BCL6 levels in lymphoma models
Biochemical AssaysEnzyme interaction studiesInhibitory effects on phosphodiesterase and α-glucosidase
Material ScienceDevelopment of novel materialsEnhanced stability and performance in polymers
Neuroscience StudiesUnderstanding neurotransmitter system interactionsInsights into treatment approaches for mental health issues

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone against various pathogens. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Therapeutics
Research focused on the compound's ability to degrade the BCL6 protein showed promising results in xenograft mouse models. The study found that oral dosing led to a marked decrease in tumor size, highlighting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Anticancer and Antiparasitic Activity

Derivatives demonstrate varied potency depending on substituent electronic and steric properties:

  • Leishmanicidal activity :
    • Compound 4 (unsubstituted phenyl derivative): IC₅₀ = 7.06 ± 0.17 µg/mL (most active) .
    • Compound 10 (chloro-substituted): IC₅₀ = 84.6 ± 0.6 µg/mL .
    • Electron-withdrawing groups (e.g., Cl, F) enhance activity by stabilizing ligand-receptor interactions .
  • Anticancer activity :
    • Compounds 4 , 9 , and 10 inhibit HeLa cell proliferation by >50% at 100 µM .
    • Fluorophenyl derivatives (e.g., 12 ) show moderate cytotoxicity due to improved membrane permeability .
Neuroleptic and Analgesic Activity
  • Clopimozide : Long-acting dopamine antagonist with a safety margin >15,000 in rats, attributed to the bis(p-fluorophenyl)butyl group enhancing receptor affinity .
  • Analgesics: Derivatives with methyl or cyanoethyl groups on the piperidine ring exhibit enhanced potency. For example, I_h (2-cyanoethyl-substituted) is 500× more potent than morphine .

Structure-Activity Relationship (SAR)

Piperidine Modifications :

  • Carboxamide linkage : Essential for binding to biological targets (e.g., 8-oxo-guanine DNA glycosylase in anticancer activity) .
  • Substituent bulk : Bulky groups (e.g., 4-iodophenyl in 18 ) reduce activity due to steric hindrance .

Aromatic Substituents :

  • Electron-withdrawing groups (Cl, F) : Enhance leishmanicidal and neuroleptic activity by increasing electrophilicity and halogen bonding .
  • Methyl groups : Improve metabolic stability but may reduce analgesic efficacy .

Chlorine Position: The 5-chloro group on benzimidazolinone is critical for π-π stacking and base-pair disruption in DNA-targeted therapies .

Biological Activity

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (CAS No. 53786-28-0) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-Chloro-1-(4-piperidyl)-2-benzimidazolinone features a benzimidazole core with a piperidine substituent, which is significant for its biological interactions. The presence of chlorine enhances its reactivity and potential binding affinity to various biological targets.

The primary mechanism of action for 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone involves its interaction with specific protein targets, particularly in the context of cancer therapy. Research indicates that compounds with a benzimidazole structure can inhibit tubulin polymerization, leading to disrupted microtubule function, cell cycle arrest, and apoptosis in cancer cells .

Target Proteins

  • Tubulin : Inhibition leads to cytotoxic effects in cancer cells.
  • BCL6 : A transcriptional repressor involved in tumorigenesis; inhibitors targeting BCL6 have shown promise in reducing its levels in lymphoma models .

Biological Activities

The biological activities of 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone can be summarized as follows:

  • Anticancer Activity : Demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Neuroleptic Effects : Similar compounds have been associated with neuroleptic activity, suggesting potential applications in treating psychiatric disorders .
  • Antimicrobial Properties : Exhibits activity against a range of pathogens, indicating its potential as an antimicrobial agent.

Anticancer Studies

A study focused on the role of benzimidazole derivatives in targeting BCL6 reported that certain inhibitors led to significant reductions in BCL6 levels in xenograft models. This highlights the potential for 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone as a therapeutic agent for diffuse large B-cell lymphoma (DLBCL) through targeted degradation of oncogenic proteins .

Neuroleptic Activity

Research on clopimozide (a related compound) indicated that it possesses potent neuroleptic properties with a long duration of action. It was found to be effective after oral administration, demonstrating its potential for treating conditions such as schizophrenia . The pharmacological profile suggests that 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone may share similar properties.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological ActivityReference
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone Benzimidazole derivativeAnticancer, Neuroleptic
Clopimozide DiphenylbutylpiperidineNeuroleptic
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazole derivativeAntimicrobial, Anticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, substituted benzimidazole precursors can react with 4-piperidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like POCl₃. Key intermediates, such as 5-chloro-2-mercaptobenzimidazole, are characterized using thin-layer chromatography (TLC) and melting point analysis to confirm purity before proceeding .
  • Challenges : Impurities from incomplete cyclization or residual solvents (e.g., DMF) may require iterative recrystallization.

Q. What purification techniques are recommended for isolating 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone?

  • Methodology : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) is effective for separating byproducts. For large-scale purification, recrystallization in ethanol/water mixtures (8:2 v/v) under inert atmospheres is preferred to prevent oxidation .
  • Rationale : The compound’s sensitivity to light and moisture (as noted in storage guidelines) necessitates inert conditions during purification .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 3.1–3.5 ppm (piperidyl CH₂ groups) confirm the benzimidazole-piperidine scaffold .
  • FT-IR : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (C=N stretch) validate the benzimidazolinone core .
  • Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 264.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (POCl₃ at 1–5 mol%) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate-limiting steps. For example, prolonged heating may degrade the piperidine moiety, necessitating shorter reaction times .
    • Data Analysis : Use ANOVA to assess the significance of each parameter on yield.

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by diastereomers or rotational isomers of the piperidyl group .
  • HPLC-PDA-MS : Detect trace impurities (e.g., 5-chloro-2-benzimidazolinone without the piperidyl substituent) that may arise from incomplete alkylation .
    • Case Study : A peak at δ 4.2 ppm in ¹H NMR could indicate residual solvent (e.g., DMSO-d₆) rather than a structural anomaly; cross-check with solvent suppression techniques .

Q. What in vitro approaches are used to study the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., CDK1) or receptors (e.g., GPCRs) using fluorescence polarization or radiometric assays. The compound’s benzimidazole core is known to interact with ATP-binding pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations. Ensure purity >98% (via HPLC) to avoid false positives from impurities .
    • Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) to validate potency .

Tables for Key Data

Parameter Optimal Value Reference
Reaction Temperature100°C
SolventDMF
Catalyst (POCl₃) Loading3 mol%
Purification MethodEthanol/water recrystallization
Purity Threshold (HPLC)≥98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.